![molecular formula C12H16FNO2 B2942670 N-(2-(3-fluorophenyl)-2-methoxyethyl)propionamide CAS No. 1797023-90-5](/img/structure/B2942670.png)
N-(2-(3-fluorophenyl)-2-methoxyethyl)propionamide
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Overview
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)propionamide, commonly known as FPEP, is a chemical compound that has gained significant attention in the field of scientific research. FPEP is a white crystalline powder that belongs to the class of amides. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. The inhibition of FAAH by FPEP leads to an increase in endocannabinoid levels, which has been linked to various physiological and biochemical effects.
Scientific Research Applications
Medicinal Chemistry Applications
Met Kinase Inhibitors
Discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, demonstrating tumor stasis in a Met-dependent human gastric carcinoma model. This suggests potential therapeutic applications in cancer treatment (G. M. Schroeder et al., 2009).
Antibacterial and Antifungal Agents
Synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives displaying significant antibacterial and antifungal activities, indicating potential for developing new antimicrobial agents (M. Helal et al., 2013).
Polymer Science and Materials Chemistry Applications
- Electrochromic and Electrofluorescent Materials: Synthesis of highly stable electrochromic and electrofluorescent dual-switching polyamide containing bis(diphenylamino)-fluorene moieties, showing excellent reversible stability and high fluorescence quantum yield. These materials have applications in smart windows, displays, and sensors (Ningwei Sun et al., 2016).
Neuroimaging and Receptor Studies
- Serotonin 1A Receptor Imaging: Use of a selective serotonin 1A molecular imaging probe for quantification of receptor densities in the living brains of Alzheimer's disease patients, supporting its utility in neuroimaging and the study of neurological disorders (V. Kepe et al., 2006).
Synthesis and Characterization of Fluorinated Compounds
- Fluorinated Heterocyclic Compounds: Utilization of 2-fluoroacrylic building blocks for the synthesis of various fluorinated heterocyclic compounds, demonstrating the versatility of fluorinated compounds in organic synthesis and drug development (G. Shi et al., 1996).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as fentanyl analogs, primarily target opioid receptors in the central nervous system .
Mode of Action
Based on the structural similarity to fentanyl analogs, it can be hypothesized that f6451-1046 might interact with its targets in a similar manner, ie, by binding to opioid receptors and modulating their activity .
Biochemical Pathways
If we consider its potential similarity to fentanyl analogs, it might be involved in modulating pain perception pathways by interacting with opioid receptors .
Pharmacokinetics
It’s worth noting that similar compounds, such as fentanyl analogs, are known to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
If it acts similarly to fentanyl analogs, it might induce analgesic effects by modulating the activity of opioid receptors .
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-3-12(15)14-8-11(16-2)9-5-4-6-10(13)7-9/h4-7,11H,3,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIJNYQYYQSATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC(=CC=C1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-fluorophenyl)-2-methoxyethyl)propionamide |
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